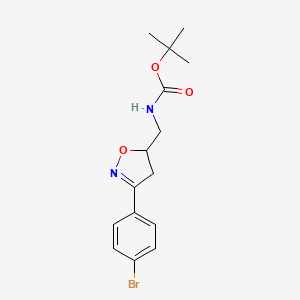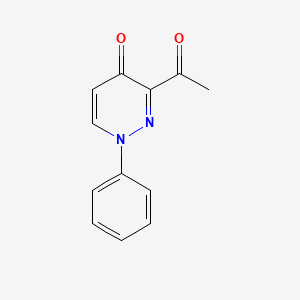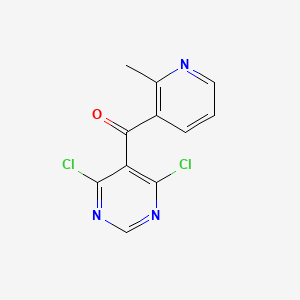
4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-ジクロロフェニル)-5-(メチルスルホニル)-2-チオキソ-1,2-ジヒドロピリジン-3-カルボニトリルは、ジクロロフェニル基、メチルスルホニル基、およびチオキソ-ジヒドロピリジン環を含むユニークな構造が特徴の複雑な有機化合物です。
準備方法
合成経路と反応条件
4-(2,4-ジクロロフェニル)-5-(メチルスルホニル)-2-チオキソ-1,2-ジヒドロピリジン-3-カルボニトリルの合成は、通常、複数のステップを伴います。一般的な方法の1つには、2,4-ジクロロベンズアルデヒドとメチルスルホニルアセトニトリルを塩基の存在下で反応させて中間体を生成させるものが含まれます。この中間体は、酸性条件下で環化して最終生成物を生成します。 反応条件は、通常、高収率と高純度を確保するために、精密な温度制御と特定の溶媒の使用を必要とします .
工業生産方法
この化合物の工業生産には、同様の合成経路が使用されますが、より大規模に行われます。連続フローリアクターや自動化システムの使用により、効率とスケーラビリティが向上します。 さらに、工業的方法では、再結晶化やクロマトグラフィーなどの精製工程が組み込まれて、所望の製品品質が得られる場合があります .
化学反応の分析
反応の種類
4-(2,4-ジクロロフェニル)-5-(メチルスルホニル)-2-チオキソ-1,2-ジヒドロピリジン-3-カルボニトリルは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、求核剤(例:アミン)などがあります。 温度、溶媒、pHなどの反応条件は、所望の結果を得るために慎重に制御する必要があります .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりスルホキシドまたはスルホンが生成される場合があり、還元により対応するアルコールまたはアミンが生成される場合があります .
科学研究への応用
4-(2,4-ジクロロフェニル)-5-(メチルスルホニル)-2-チオキソ-1,2-ジヒドロピリジン-3-カルボニトリルは、いくつかの科学研究に応用されています。
化学: 有機合成におけるビルディングブロックとして、およびさまざまな化学反応における試薬として使用されています。
生物学: この化合物は、抗菌作用や抗真菌作用など、潜在的な生物活性について研究されています。
医学: さまざまな病気の治療薬としての可能性を探索するために、研究が進められています。
科学的研究の応用
4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products
作用機序
4-(2,4-ジクロロフェニル)-5-(メチルスルホニル)-2-チオキソ-1,2-ジヒドロピリジン-3-カルボニトリルの作用機序には、特定の分子標的との相互作用が関与しています。この化合物は、特定の酵素を阻害したり、細胞経路を妨害したりして、観察された生物学的効果をもたらす可能性があります。 分子ドッキング研究とプロテオミクス分析を使用して、これらのメカニズムを解明してきました .
類似化合物との比較
類似化合物
N-(2,4-ジクロロフェニル)-4-メチルベンゼンスルホンアミド: ジクロロフェニル基とスルホニル基を共有していますが、コア構造が異なります。
2,4-ジクロロフェニルイソシアネート: ジクロロフェニル基を含みますが、官能基と反応性が異なります
独自性
4-(2,4-ジクロロフェニル)-5-(メチルスルホニル)-2-チオキソ-1,2-ジヒドロピリジン-3-カルボニトリルは、官能基の組み合わせとチオキソ-ジヒドロピリジン環が特徴であり、類似化合物に見られない特定の化学的および生物学的特性を付与しています .
特性
分子式 |
C13H8Cl2N2O2S2 |
|---|---|
分子量 |
359.3 g/mol |
IUPAC名 |
4-(2,4-dichlorophenyl)-5-methylsulfonyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H8Cl2N2O2S2/c1-21(18,19)11-6-17-13(20)9(5-16)12(11)8-3-2-7(14)4-10(8)15/h2-4,6H,1H3,(H,17,20) |
InChIキー |
YQFAFAPMMJYBAG-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CNC(=S)C(=C1C2=C(C=C(C=C2)Cl)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Phenyl-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11786045.png)




![3-(2-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B11786098.png)
![6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxamide](/img/structure/B11786105.png)





![1-(2-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11786147.png)

